molecular formula C11H12N4OS B2948961 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide CAS No. 847744-40-5

2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B2948961
CAS No.: 847744-40-5
M. Wt: 248.3
InChI Key: VULYZDXXSOOBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is a chemical compound with a complex molecular structure It belongs to the class of triazole derivatives, which are known for their diverse biological and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps One common method starts with the reaction of 3-methylphenyl hydrazine with a suitable acylating agent to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts can significantly affect the yield and purity of the final product. Process optimization is crucial to ensure cost-effective production while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydrosulfide (NaSH) for introducing the sulfanyl group.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted triazoles or sulfanyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of the sulfanyl group enhances its ability to interact with biological targets.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for creating advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-(3-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]-1-phenyl-1-ethanol

  • N-Mesityl-2-({4-(3-Methylphenyl)-5-[(Phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness: 2-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7-3-2-4-8(5-7)10-13-14-11(17)15(10)6-9(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULYZDXXSOOBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.